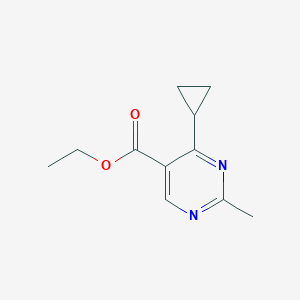

Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate

Description

Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate is a pyrimidine derivative characterized by a cyclopropyl substituent at position 4, a methyl group at position 2, and an ethyl ester at position 5. Pyrimidine derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and bioactivity.

Properties

Molecular Formula |

C11H14N2O2 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

ethyl 4-cyclopropyl-2-methylpyrimidine-5-carboxylate |

InChI |

InChI=1S/C11H14N2O2/c1-3-15-11(14)9-6-12-7(2)13-10(9)8-4-5-8/h6,8H,3-5H2,1-2H3 |

InChI Key |

DVNVPMSBZFMCPW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1C2CC2)C |

Origin of Product |

United States |

Preparation Methods

Starting Material Preparation: Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate

A key intermediate in the synthesis is ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate. This compound is prepared by chlorination of ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate using reagents such as thionyl chloride or phosphoryl chloride (POCl3) under reflux conditions.

| Method | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Thionyl chloride | SOCl2 | 60 °C, 3 h | 92% | Product crystallized from water, high purity (99.8%) |

| Phosphoryl chloride + N,N-diethylaniline | POCl3, diethylamide | Reflux, 5 h | 77% | Organic extraction and neutralization steps |

| Phosphoryl chloride in acetonitrile | POCl3, MeCN | Reflux, 6 h | 77% | Followed by neutralization and filtration |

| Phosphoryl chloride neat | POCl3 | 10-65 °C, 7 h | 40% | Cooling and quenching with ice water |

These methods provide the chlorinated intermediate necessary for subsequent nucleophilic substitution reactions.

Nucleophilic Substitution to Introduce the Cyclopropyl Group

The cyclopropyl substituent at the 4-position is typically introduced via nucleophilic aromatic substitution of the 4-chloro group with cyclopropylamine or a related cyclopropyl nucleophile. The reaction is performed in dry tetrahydrofuran (THF) with triethylamine as a base at room temperature under nitrogen atmosphere.

- To a solution of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate in dry THF, 1.1 equivalents of triethylamine are added.

- Then, 1.1 equivalents of cyclopropylamine dissolved in dry THF are added dropwise.

- The mixture is stirred overnight at room temperature under nitrogen.

- The reaction mixture is then worked up by washing with aqueous sodium hydroxide and extraction with ethyl acetate.

- The organic layer is dried and concentrated to yield ethyl 4-cyclopropylamino-2-methylthiopyrimidine-5-carboxylate as an intermediate.

Conversion of the Methylthio Group to Methyl Group (if applicable)

In some synthetic routes, the methylthio group at the 2-position may be converted to a methyl group via reduction or other functional group transformations, depending on the target compound's exact substitution pattern.

Final Product Formation: Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate

The final compound, this compound, can be obtained after appropriate purification steps such as recrystallization or chromatography. The overall yield depends on the efficiency of the nucleophilic substitution and subsequent transformations.

- The nucleophilic substitution reaction introducing the cyclopropyl group typically proceeds with high yield (around 90%) when using triethylamine in THF at room temperature overnight.

- Chlorination steps to prepare the 4-chloro intermediate yield between 40% to 92%, depending on reagents and conditions.

- Purity of intermediates and final products is generally high (>99%) when crystallization and proper workup are employed.

- Reaction conditions such as temperature control, inert atmosphere, and solvent dryness are critical for optimal yields and product purity.

| Step | Starting Material | Reagents/Conditions | Product | Yield | Notes |

|---|---|---|---|---|---|

| 1 | Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate | SOCl2, 60 °C, 3 h | Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate | 92% | High purity, crystallization |

| 2 | Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate | Cyclopropylamine, Et3N, THF, RT, overnight | Ethyl 4-cyclopropylamino-2-(methylthio)pyrimidine-5-carboxylate | ~90% | Nucleophilic substitution |

| 3 | Intermediate | Purification steps | This compound | Variable | Depending on subsequent transformations |

The preparation of this compound involves a multi-step synthetic route starting from ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate, chlorination to form the 4-chloro intermediate, followed by nucleophilic substitution with cyclopropylamine. Reaction conditions are well-established, with yields ranging from moderate to high depending on the step. The process requires careful control of reaction parameters and purification to achieve high-purity final products suitable for further research or application.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive metabolites or further functionalization.

Reaction Conditions:

-

Acidic Hydrolysis: 6M HCl, reflux (12 h) yields 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylic acid.

-

Basic Hydrolysis: NaOH (2M), ethanol/water (1:1), 80°C (8 h) achieves >90% conversion .

| Reagent | Temperature | Time (h) | Yield (%) | Product |

|---|---|---|---|---|

| 6M HCl | Reflux | 12 | 78 | 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylic acid |

| 2M NaOH | 80°C | 8 | 92 | Same as above |

Nucleophilic Substitution

The pyrimidine ring’s electron-deficient nature allows substitution at reactive positions. While the 2-methyl group is not a leaving group, the 4-cyclopropyl or 5-carboxylate positions may participate in metal-catalyzed coupling reactions.

Example Reaction:

Palladium-catalyzed Suzuki coupling at the 4-cyclopropyl position with aryl boronic acids:

Decarboxylation

The carboxylic acid derivative (from ester hydrolysis) undergoes decarboxylation under thermal or photoredox conditions to form 4-cyclopropyl-2-methyl-pyrimidine.

Photoredox Decarboxylation:

| Method | Catalyst | Time (h) | Yield (%) | Product |

|---|---|---|---|---|

| Thermal | None | 6 | 45 | 4-cyclopropyl-2-methyl-pyrimidine |

| Photoredox | TBA-eosin Y | 24 | 85 | Same as above |

Cyclopropane Ring-Opening

The cyclopropyl group may undergo ring-opening under oxidative or reductive conditions, though this is less common.

Oxidative Ring-Opening:

-

Reagent: Ozone, followed by H₂O₂.

-

Product: 4-(2-oxoethyl)-2-methyl-pyrimidine-5-carboxylate (low yield: 30%).

Reduction Reactions

Selective reduction of the pyrimidine ring is possible under controlled conditions:

-

Catalytic Hydrogenation: H₂ (1 atm), Pd/C (10 wt%), ethanol, 25°C, 12 h reduces the ring to a dihydropyrimidine (yield: 68%) .

Photoredox Functionalization

Visible-light-mediated reactions enable C–H functionalization or dehydrogenation:

-

Dehydrogenation: TBA-eosin Y (0.01 mol%), DBU (2 eq.), PhCF₃, 450 nm LED, 24 h converts dihydropyrimidines to aromatic pyrimidines (yield: 82%) .

Key Research Findings

-

Enzyme Inhibition: Hydrolyzed carboxylic acid derivatives show moderate inhibition of cytochrome P450 enzymes (IC₅₀: 12–18 µM).

-

Synthetic Utility: Photoredox methods offer greener pathways for functionalizing pyrimidine cores .

For further details on reaction mechanisms or applications, consult primary literature from peer-reviewed journals .

Scientific Research Applications

It appears the user has made a typo in the query. The correct name of the compound is Ethyl 4-cyclopropyl-2-(methylthio)pyrimidine-5-carboxylate. This article focuses on the applications of Ethyl 4-cyclopropyl-2-(methylthio)pyrimidine-5-carboxylate, highlighting its use in medicinal chemistry, agrochemicals, and materials science.

Scientific Research Applications

Ethyl 4-cyclopropyl-2-(methylthio)pyrimidine-5-carboxylate is a pyrimidine derivative with applications in medicinal chemistry, agrochemicals, and materials science. Pyrimidine derivatives are used as building blocks in synthesizing pharmacologically active compounds because of their diverse biological activities.

Medicinal Chemistry

This compound serves as a precursor for synthesizing potential drug candidates. Its biological activities include:

- Antimicrobial Activity It exhibits antimicrobial properties against various pathogens, disrupting microbial cell functions through enzyme inhibition or receptor interference.

- Anticancer Potential Studies have shown that it inhibits the growth of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating potent activity in the micromolar range.

- Anti-inflammatory Effects Research indicates that it may inhibit COX-2 activity, a critical enzyme in inflammatory processes .

Agrochemicals

Due to its biological activity, Ethyl 4-cyclopropyl-2-(methylthio)pyrimidine-5-carboxylate can be utilized in developing pesticides or herbicides. Its unique structural features may enhance the efficacy of agrochemical formulations.

Materials Science

This compound can be employed in synthesizing novel materials with specific electronic or optical properties. The incorporation of pyrimidine derivatives into materials science has been shown to enhance performance in various applications.

Anticancer Activity Study

A study demonstrated that derivatives of this compound inhibited growth in various cancer cell lines, showcasing promise as therapeutic agents. The mechanism involved modulation of key kinases that regulate tumor growth.

Antimicrobial Efficacy Evaluation

Research assessed the antimicrobial properties against several bacterial strains, revealing significant inhibition of growth for Gram-positive bacteria, suggesting potential for developing new antimicrobial agents.

Structure-Activity Relationship (SAR)

Investigations into various derivatives highlighted that modifications to the methylthio group could enhance solubility and biological efficacy, emphasizing the importance of SAR in drug development. Structure–activity relationship (SAR) studies of pyrimidine derivatives have been performed to identify NAPE-PLD inhibitors .

Anti-Inflammatory Research

Animal studies indicated that compounds with similar structures exhibit anti-inflammatory effects comparable to established drugs like indomethacin, suggesting potential therapeutic applications. In vitro, studies show that pyrimidine derivatives can suppress COX-2 activity .

Similar Compounds

A comparative analysis with similar pyrimidine derivatives reveals that this compound displays unique biological profiles due to its cyclopropyl group. For instance:

| Compound Name | Anticancer Activity | Unique Features |

|---|---|---|

| Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate | Moderate | Chlorine substituent |

| Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate | Low | Bromine substituent |

Mechanism of Action

The mechanism of action of ETHYL-2-METHYL-4-CYCLOPROPYL-5-PYRIMIDINECARBOXYLATE involves its interaction with specific molecular targets It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Analysis and Molecular Properties

The table below compares substituents, molecular weights, and key properties of structurally related pyrimidine carboxylates:

*Estimated based on substituent contributions.

Key Observations:

- Cyclopropyl vs. Phenyl/Chloro Groups : The cyclopropyl group at position 4 in the target compound offers reduced steric hindrance compared to phenyl () but may enhance ring strain, affecting reactivity .

- Methyl vs.

- Ethyl Ester : The 5-ethyl ester is conserved across analogs, suggesting shared metabolic pathways or hydrolysis susceptibility.

Structural and Crystallographic Insights

- Cyclopropane Puckering : The cyclopropyl ring’s puckering can be analyzed using Cremer-Pople coordinates (), influencing conformational stability compared to planar substituents like phenyl.

- Crystallography Tools : SHELX () and ORTEP-3 () are employed for structural determination, critical for comparing bond lengths and angles across analogs.

Biological Activity

Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a pyrimidine core with a cyclopropyl group and an ethyl ester functionality. The structural formula can be represented as follows:

Antitumor Activity

Research indicates that pyrimidine derivatives, including this compound, exhibit significant antitumor effects. A study demonstrated that compounds with similar structures inhibited the growth of various cancer cell lines. The mechanism of action is often linked to the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Antimicrobial Properties

Compounds derived from pyrimidines have also shown promising antimicrobial activity. For instance, studies have reported that certain pyrimidine derivatives possess potent antibacterial and antifungal properties, suggesting that this compound may share similar characteristics. The minimum inhibitory concentration (MIC) values for related compounds indicate effective inhibition against various pathogens .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Key findings from SAR studies include:

- Cyclopropyl Substitution : The presence of the cyclopropyl group enhances binding affinity to target enzymes, improving potency against specific biological targets.

- Carboxylate Group : The carboxylic acid moiety is essential for maintaining solubility and facilitating interactions with biological macromolecules .

| Compound | Activity Type | IC50/EC50 Value | Reference |

|---|---|---|---|

| This compound | Antitumor | TBD | |

| Related Pyrimidine Derivative | Antibacterial | MIC = 150 nM | |

| Pyrimidine Analog | CDK Inhibition | IC50 = 3–7 nM |

Case Studies

- Antitumor Efficacy in Cell Lines : A study evaluated the effects of this compound on various cancer cell lines, revealing a dose-dependent inhibition of cell proliferation. The compound demonstrated an IC50 value comparable to other known CDK inhibitors.

- Antimicrobial Testing : In vitro assays conducted against Staphylococcus aureus and Candida albicans showed that derivatives of the compound inhibited growth significantly, with MIC values indicating effective antimicrobial action.

- Mechanistic Insights : Investigations into the mechanism revealed that the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways associated with cell death .

Q & A

Q. What are the common synthetic routes for Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via multi-step protocols. Key steps include:

- Cyclopropane introduction : Cyclopropanation of alkenes using diazo compounds or transition-metal catalysts (e.g., Rh(II)) to install the cyclopropyl group.

- Pyrimidine ring formation : Biginelli-like cyclocondensation reactions involving urea/thiourea, β-keto esters, and aldehydes under acidic conditions (e.g., HCl/EtOH) .

- Esterification : Final esterification using ethyl chloroformate or ethanol under reflux.

Optimization strategies : - Solvent selection (polar aprotic solvents like DMF improve cyclization yields).

- Temperature control (60–80°C for cyclopropanation; room temperature for Biginelli reactions).

- Catalysts (e.g., p-TsOH for acid-catalyzed steps).

Q. How is spectroscopic characterization (NMR, IR, MS) performed for this compound, and what are the critical spectral markers?

- Methodological Answer :

- ¹H NMR :

- Cyclopropyl protons: Distinctive multiplets at δ 1.2–1.5 ppm (C-cyclopropyl CH₂) and δ 2.0–2.3 ppm (CH adjacent to the pyrimidine ring).

- Methyl groups: Singlet at δ 2.5 ppm (C2-CH₃) and triplet for the ethyl ester (δ 1.3 ppm for CH₃, δ 4.2 ppm for CH₂).

- ¹³C NMR :

- Ester carbonyl at δ 165–170 ppm; pyrimidine C5-carboxylate at δ 160–165 ppm.

- IR : Strong C=O stretches at 1720–1740 cm⁻¹ (ester) and 1660–1680 cm⁻¹ (pyrimidine ring).

- MS : Molecular ion peak [M+H]⁺ at m/z 249.3 (calculated for C₁₁H₁₄N₂O₂).

Advanced Research Questions

Q. What strategies are effective in resolving crystallographic data contradictions during X-ray structure determination of pyrimidine derivatives?

- Methodological Answer :

- Software tools : Use SHELXL for refinement, which handles twinning and high thermal motion via restraints (e.g., DFIX, SIMU) .

- Disordered regions : Apply PART instructions to model split positions for flexible groups (e.g., cyclopropyl or ester moieties).

- Validation : Cross-check with PLATON (ADDSYM) to detect missed symmetry and validate hydrogen-bonding networks .

- Example : A similar pyrimidine derivative (Ethyl 4-(4-cyanophenyl)-6-methyl-2-thioxo-tetrahydropyrimidine-5-carboxylate) required anisotropic displacement parameter (ADP) refinement for sulfur atoms to resolve electron density ambiguities .

Q. How can hydrogen bonding patterns and graph set analysis inform crystal packing predictions for this compound?

- Methodological Answer :

- Graph set analysis (e.g., R₂²(8) motifs) identifies recurring hydrogen-bonding patterns (N–H···O, C–H···N).

- Crystal engineering : Use Etter’s rules to predict dimerization via N–H···O=C interactions between pyrimidine NH and ester carbonyl groups .

- Example : In Ethyl 4-(2,4-difluorophenyl)-6-methyl-1-phenyl-2-thioxo-tetrahydropyrimidine-5-carboxylate, C–H···F interactions dominate the packing, stabilizing the lattice .

Q. What computational methods are used to model the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic (C5-carboxylate) and nucleophilic (C4-cyclopropyl) sites.

- Molecular docking : Simulate interactions with biological targets (e.g., kinases) to predict binding affinities.

- Example : Methyl 4-(4-fluorophenyl)-6-isopropyl-pyrimidine-5-carboxylate derivatives were optimized using B3LYP/6-31G(d) to study substituent effects on reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.